REACTION_CXSMILES
|
[CH3:1][N:2]([N:12]1[CH:16]=[CH:15][CH:14]=[CH:13]1)[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[N+:9]([O-])=O.C(O)(C)C>[Pd].CO>[CH3:1][N:2]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[NH2:9])[N:12]1[CH:13]=[CH:14][CH:15]=[CH:16]1
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Name
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N-methyl-N-(1H-pyrrol-1-yl)-3-nitro-4-pyridinamine
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CN(C1=C(C=NC=C1)[N+](=O)[O-])N1C=CC=C1
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Name
|
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)O
|
Name
|
|
Quantity
|
310 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
|
AMBIENT
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Type
|
CUSTOM
|
Details
|
This was shaken for 18 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
CN(N1C=CC=C1)C1=C(C=NC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |